Positional Isomer Differentiation: C7 vs. C5 Regioisomer Impact on Kinase Inhibitor Potential
The substitution position of the dimethylphosphoryl group on the quinoline ring is a critical determinant of biological activity. 7-(Dimethylphosphoryl)quinoline is specifically claimed as a protein kinase inhibitor in key patents [1], whereas its C5 regioisomer, 5-(dimethylphosphoryl)quinoline (CAS 2254055-97-3) , is not explicitly mentioned in the same patent context for this activity. This positional specificity is further supported by class-level evidence showing that phosphorylation patterns on quinoline scaffolds dictate their efficacy as topoisomerase I inhibitors and antiproliferative agents [2].
| Evidence Dimension | Kinase Inhibition Potential (Patent Disclosure) |
|---|---|
| Target Compound Data | Claimed as a protein kinase inhibitor [1] |
| Comparator Or Baseline | 5-(dimethylphosphoryl)quinoline (CAS 2254055-97-3) |
| Quantified Difference | The C7 isomer is explicitly covered in kinase inhibitor patent claims; the C5 isomer is not specified in this context. |
| Conditions | Patent claim analysis (WO/CN patent families) [1] |
Why This Matters
Procurement of the correct C7 isomer ensures alignment with patented kinase inhibitor pharmacophores, which is crucial for target validation studies and potential lead optimization campaigns.
- [1] BEIJING KONRUNS PHARMACEUTICAL CO., LTD. Phosphorus-containing group-substituted quinoline, its preparation process, medical composition containing the compounds and application. US Patent Application, 2015. View Source
- [2] Rodriguez-Paniagua, A., et al. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Pharmaceuticals, 2024, 17(1), 68. View Source
